3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane
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Overview
Description
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[321]octane is a chemical compound with the molecular formula C13H15Cl2NS It is a bicyclic structure containing a nitrogen atom and a sulfanyl group attached to a dichlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the Bicyclic Core: The 8-azabicyclo[3.2.1]octane core can be synthesized through a series of cyclization reactions.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the bicyclic core with 2,6-dichlorophenyl thiol under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the bicyclic core.
Substitution: Halogen atoms on the dichlorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified bicyclic structures or removal of the sulfanyl group.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-[(3,4-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane: Similar structure but with different positions of chlorine atoms on the phenyl ring.
2-Azabicyclo[3.2.1]octane: Lacks the sulfanyl and dichlorophenyl groups but shares the bicyclic core.
Uniqueness
3-[(2,6-Dichlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane is unique due to the presence of both the sulfanyl group and the dichlorophenyl ring, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C13H15Cl2NS |
---|---|
Molecular Weight |
288.2 g/mol |
IUPAC Name |
3-(2,6-dichlorophenyl)sulfanyl-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H15Cl2NS/c14-11-2-1-3-12(15)13(11)17-10-6-8-4-5-9(7-10)16-8/h1-3,8-10,16H,4-7H2 |
InChI Key |
IGJBRKCXJGRMDN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)SC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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